molecular formula C9H15Br B2950812 4-(2-bromoethyl)spiro[2.4]heptane CAS No. 2551115-19-4

4-(2-bromoethyl)spiro[2.4]heptane

Cat. No.: B2950812
CAS No.: 2551115-19-4
M. Wt: 203.123
InChI Key: KVXHHCCNRHFHIH-UHFFFAOYSA-N
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Description

4-(2-bromoethyl)spiro[24]heptane is an organic compound characterized by a spirocyclic structure, where a bromine atom is attached to an ethyl group, which in turn is connected to a spiro[24]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromoethyl)spiro[2.4]heptane typically involves the reaction of spiro[2.4]heptane with a brominating agent. One common method is the addition of bromine to an ethyl group attached to the spiro[2.4]heptane ring. This reaction is usually carried out under controlled conditions to ensure the selective bromination of the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where spiro[2.4]heptane is reacted with bromine or other brominating agents in the presence of catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromoethyl)spiro[2.4]heptane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups, leading to the formation of different derivatives.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, where the bromine atom and a hydrogen atom are removed, resulting in the formation of a double bond.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used to promote elimination reactions, often in non-polar solvents like hexane or toluene.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

    Substitution Reactions: Products include alcohols, amines, and thiols, depending on the nucleophile used.

    Elimination Reactions: Alkenes are the major products formed from elimination reactions.

    Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound are formed.

Scientific Research Applications

4-(2-bromoethyl)spiro[2.4]heptane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-bromoethyl)spiro[2.4]heptane involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The spirocyclic framework provides rigidity and unique spatial orientation, which can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]heptane: The parent compound without the bromine atom.

    4-(2-chloroethyl)spiro[2.4]heptane: Similar structure with a chlorine atom instead of bromine.

    4-(2-iodoethyl)spiro[2.4]heptane: Similar structure with an iodine atom instead of bromine.

Uniqueness

4-(2-bromoethyl)spiro[2.4]heptane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro and iodo analogs. The bromine atom’s size, electronegativity, and bond strength influence the compound’s behavior in chemical reactions, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7-(2-bromoethyl)spiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-7-3-8-2-1-4-9(8)5-6-9/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXHHCCNRHFHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CC2)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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